![molecular formula C19H21FN2O3S B5137540 N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as FPEB, is a chemical compound that belongs to the class of sulfonamides. FPEB is a selective and high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been researched extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide acts as a competitive antagonist of mGluR5. It binds to the receptor site of mGluR5 and prevents the binding of glutamate, which is the natural ligand of the receptor. This leads to a decrease in the activity of mGluR5 and a subsequent decrease in the release of neurotransmitters such as dopamine, glutamate, and GABA. This mechanism of action has been found to be effective in reducing the symptoms of various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects on the brain. It has been shown to reduce the release of dopamine, glutamate, and GABA, which are neurotransmitters involved in various brain functions such as reward, motivation, and cognition. N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to reduce the activity of astrocytes, which are glial cells that play a role in the regulation of neurotransmitters. These effects of N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide have been found to be beneficial in reducing the symptoms of various neurological and psychiatric disorders.
実験室実験の利点と制限
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the function of this receptor. N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has a relatively short half-life, which requires frequent dosing in in vivo studies.
将来の方向性
There are several future directions for the research on N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its long-term effects on the brain and its potential for neurotoxicity. Further studies are also needed to optimize its pharmacokinetic properties and to develop more potent and selective mGluR5 antagonists. Overall, N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-fluoroethylamine with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography to obtain pure N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
科学的研究の応用
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and addiction. It has been found to modulate the activity of mGluR5, which is involved in the regulation of various neurotransmitters such as glutamate, dopamine, and GABA. N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to reduce the activity of mGluR5 and thereby decrease the release of these neurotransmitters, leading to therapeutic effects.
特性
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-6-2-1-5-15(18)12-13-21-26(24,25)17-10-8-16(9-11-17)22-14-4-3-7-19(22)23/h1-2,5-6,8-11,21H,3-4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYURXKSVAKYOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

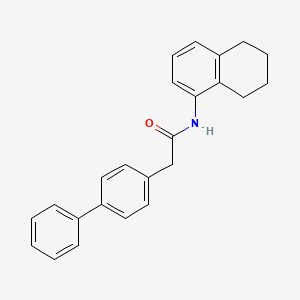
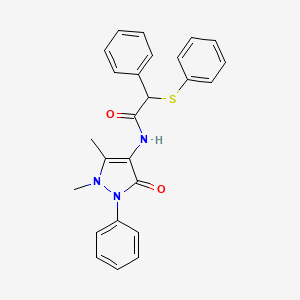
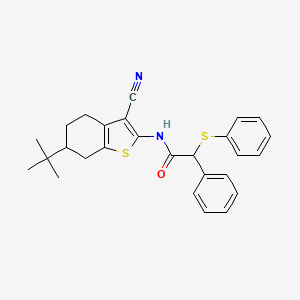
![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
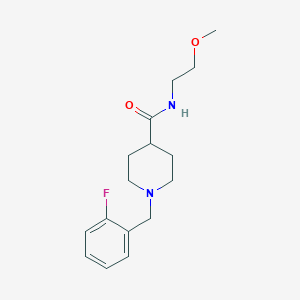
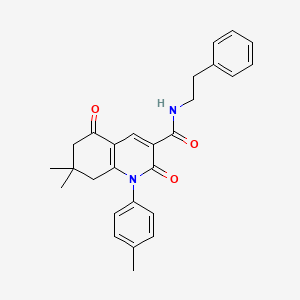
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)
![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)

![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)

